EC330's Superior Selective Cytotoxicity in LIF-Overexpressing Cancer Cells Compared to Baseline
EC330 demonstrates a marked and quantifiable specificity for cancer cells with Leukemia Inhibitory Factor (LIF) overexpression, a key oncogenic driver in multiple human cancers. This is in stark contrast to cells without LIF overexpression. A direct head-to-head comparison in the MCF-7 breast cancer cell line shows EC330 is over 3-fold more potent against LIF-overexpressing cells (IC50 = 0.075 µM) than against the parental MCF-7 cells (IC50 = 0.245 µM) . This preferential targeting of the LIF-driven cancer phenotype is a critical differentiator for research applications.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.075 µM |
| Comparator Or Baseline | Non-LIF-overexpressing MCF-7 cells: 0.245 µM |
| Quantified Difference | 3.3-fold lower IC50 (higher potency) against LIF-overexpressing cells |
| Conditions | MCF-7 human breast cancer cell line with ectopic LIF overexpression vs. parental MCF-7 cells; 24-hour treatment. |
Why This Matters
This data validates EC330 as a tool for investigating LIF-dependent oncogenesis, allowing researchers to preferentially target and study the LIF-addicted subpopulation within a tumor model.
